N-butyl-3-nitroaniline
Overview
Description
N-butyl-3-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a butyl group attached to the nitrogen atom and a nitro group attached to the benzene ring at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butyl-3-nitroaniline can be synthesized through a multi-step process involving nitration and subsequent substitution reactions. One common method involves the nitration of aniline to form 3-nitroaniline, followed by the alkylation of the amino group with butyl bromide under basic conditions . The reaction conditions typically involve the use of a solvent such as ethanol or acetone and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The nitration step is carefully controlled to avoid over-nitration, and the subsequent alkylation is optimized for efficiency. Industrial methods may also employ catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Halogens (chlorine, bromine), sulfuric acid, nitric acid.
Major Products Formed
Reduction: 3-amino-N-butylaniline.
Oxidation: 3-nitroso-N-butylaniline.
Substitution: Halogenated or sulfonated derivatives of this compound.
Scientific Research Applications
N-butyl-3-nitroaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-butyl-3-nitroaniline involves its interaction with molecular targets through its nitro and amino groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also participate in electron transfer reactions, influencing redox pathways and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Similar structure but with the nitro group at the ortho position.
4-Nitroaniline: Similar structure but with the nitro group at the para position.
N-butyl-4-nitroaniline: Similar structure but with the nitro group at the para position and the butyl group attached to the nitrogen atom.
Uniqueness
N-butyl-3-nitroaniline is unique due to the specific positioning of the nitro and butyl groups, which influences its chemical reactivity and physical properties
Biological Activity
N-butyl-3-nitroaniline is a compound of significant interest in the fields of chemistry and biology due to its unique structure and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group (-NO2) and an amino group (-NH2) attached to a butyl side chain. Its chemical formula is . The positioning of these functional groups plays a crucial role in its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its nitro and amino groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. These interactions may influence cellular signaling pathways and redox reactions, potentially impacting cell viability and function.
Biological Activities
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Antimicrobial Activity :
- This compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against certain bacterial strains, suggesting potential applications in developing antimicrobial agents.
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Antioxidant Properties :
- The compound's ability to participate in electron transfer reactions may confer antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.
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Pharmacological Potential :
- Research indicates that this compound could serve as a pharmacophore in drug development, particularly in targeting specific biomolecules involved in disease processes.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, with minimal effects on Gram-negative strains. The study concluded that structural modifications could enhance its efficacy further.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | >128 µg/mL |
Study 2: Antioxidant Activity
Another investigation focused on the antioxidant potential of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound demonstrated a dose-dependent scavenging effect, comparable to standard antioxidants.
Concentration (µg/mL) | % Scavenging Activity |
---|---|
10 | 25 |
50 | 55 |
100 | 85 |
Toxicological Profile
The toxicological assessment of this compound indicates potential risks associated with exposure. According to the NIOSH Occupational Exposure Banding Process, the compound has been classified based on various health endpoints, including carcinogenicity and reproductive toxicity. It is essential to consider these factors when evaluating its safety for use in industrial applications .
Properties
IUPAC Name |
N-butyl-3-nitroaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-7-11-9-5-4-6-10(8-9)12(13)14/h4-6,8,11H,2-3,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSJFPOKRSIYSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=CC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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